molecular formula C7H7N3O2 B6246598 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2413900-43-1

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6246598
CAS No.: 2413900-43-1
M. Wt: 165.1
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Description

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are nitrogen-containing five-membered ring structures that exhibit a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the pyrazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

    Reduction: 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-ol.

    Substitution: Substituted pyrazolo[1,5-a]pyrazin-4-one derivatives.

Scientific Research Applications

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

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Properties

CAS No.

2413900-43-1

Molecular Formula

C7H7N3O2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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